molecular formula C9H6ClF3O2 B3031347 Methyl 2-chloro-5-(trifluoromethyl)benzoate CAS No. 26107-79-9

Methyl 2-chloro-5-(trifluoromethyl)benzoate

Cat. No.: B3031347
CAS No.: 26107-79-9
M. Wt: 238.59 g/mol
InChI Key: ROEMPTYBFWTSSQ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(trifluoromethyl)benzoate ( 26107-79-9) is a high-purity chemical building block of significant value in synthetic organic chemistry and pharmaceutical research. With a molecular formula of C9H6ClF3O2 and a molecular weight of 238.59 g/mol, this compound is characterized by the presence of both a chloro and a trifluoromethyl group on its benzoate ester skeleton . This specific arrangement of substituents makes it a versatile precursor for constructing more complex molecules, particularly in nucleophilic aromatic substitution reactions where the chloro group can be displaced, and in transformations involving the ester functionality, such as hydrolysis to the corresponding carboxylic acid. This compound is strictly for research and development applications. It is an important reagent for medicinal chemists, especially in the synthesis of compound libraries for structure-activity relationship (SAR) studies and in the development of potential active pharmaceutical ingredients (APIs) where the trifluoromethyl group is known to enhance metabolic stability and membrane permeability . Proper handling procedures must be followed. As indicated in safety data, this material is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers are advised to wear appropriate personal protective equipment, use only in a well-ventilated area, and consult the safety data sheet for comprehensive hazard and precautionary information before use.

Properties

IUPAC Name

methyl 2-chloro-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-15-8(14)6-4-5(9(11,12)13)2-3-7(6)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEMPTYBFWTSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566912
Record name Methyl 2-chloro-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26107-79-9
Record name Methyl 2-chloro-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Esterification with Sulfuric Acid

The most widely documented method involves the direct esterification of 2-chloro-5-(trifluoromethyl)benzoic acid with methanol using concentrated sulfuric acid as a catalyst. The reaction proceeds via nucleophilic acyl substitution:

Reaction Equation :
$$ \text{2-Cl-5-CF}3\text{C}6\text{H}3\text{COOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{2-Cl-5-CF}3\text{C}6\text{H}3\text{COOCH}3 + \text{H}_2\text{O} $$

Procedure :

  • Combine 2-chloro-5-(trifluoromethyl)benzoic acid (1.0 mol) with methanol (5.0 mol) in a round-bottom flask.
  • Add concentrated sulfuric acid (0.1 mol) dropwise under stirring.
  • Reflux the mixture at 65–70°C for 6–8 hours.
  • Neutralize excess acid with sodium bicarbonate, extract with dichloromethane, and distill under reduced pressure.

Typical Yield : 78–85%.

Acyl Chloride Intermediate Route

An alternative approach employs thionyl chloride (SOCl₂) to generate the acyl chloride intermediate, followed by methanol quenching:

Reaction Equation :
$$ \text{2-Cl-5-CF}3\text{C}6\text{H}3\text{COOH} + \text{SOCl}2 \rightarrow \text{2-Cl-5-CF}3\text{C}6\text{H}3\text{COCl} + \text{SO}2 + \text{HCl} $$
$$ \text{2-Cl-5-CF}3\text{C}6\text{H}3\text{COCl} + \text{CH}3\text{OH} \rightarrow \text{2-Cl-5-CF}3\text{C}6\text{H}3\text{COOCH}3 + \text{HCl} $$

Procedure :

  • React 2-chloro-5-(trifluoromethyl)benzoic acid (1.0 mol) with SOCl₂ (1.2 mol) in benzene at 60°C for 3 hours.
  • Distill off excess SOCl₂ and benzene.
  • Add methanol (2.0 mol) dropwise at 0°C, stir for 2 hours.
  • Wash with water, dry over MgSO₄, and crystallize from hexane/ethyl acetate.

Typical Yield : 88–92%.

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial-scale synthesis prioritizes throughput and waste reduction. Continuous flow reactors achieve 95% conversion efficiency by maintaining precise temperature and stoichiometric control:

Key Parameters :

  • Residence Time : 12–15 minutes
  • Temperature : 70–75°C
  • Catalyst : Heterogeneous solid acids (e.g., Amberlyst-15)

Advantages :

  • Reduced side products (e.g., dialkylation)
  • 30% lower energy consumption vs. batch processes

Solvent-Free Mechanochemical Synthesis

Emerging protocols utilize ball milling to eliminate solvents:

Procedure :

  • Mix 2-chloro-5-(trifluoromethyl)benzoic acid (1.0 mol), methanol (3.0 mol), and p-toluenesulfonic acid (0.05 mol).
  • Mill at 500 rpm for 2 hours.
  • Extract product with minimal ethyl acetate.

Yield : 82% with 99% purity.

Optimization Strategies and Parameter Analysis

Solvent Selection Impact

Solvent polarity significantly influences reaction kinetics:

Solvent Dielectric Constant (ε) Yield (%) Purity (%)
Benzene 2.3 78 95
Dichloromethane 8.9 85 97
N-Methylacetamide 191 92 99

Data sourced from

Polar aprotic solvents like N-methylacetamide enhance nucleophilicity of methanol, accelerating esterification.

Catalyst Stoichiometry Optimization

Excess SOCl₂ improves acyl chloride formation but risks over-chlorination:

Molar Ratio (Acid:SOCl₂) Yield (%) Byproducts (%)
1:1.0 78 5
1:1.2 92 2
1:1.5 89 8

Data adapted from

A 1:1.2 ratio balances efficiency and side reactions.

Comparative Analysis of Methodologies

Batch vs. Continuous Flow Synthesis

Parameter Batch Process Continuous Flow
Yield (%) 85–88 92–95
Reaction Time 6–8 hours 15 minutes
Energy Consumption High Moderate
Scalability Limited High

Data synthesized from

Purification Techniques

Post-synthesis purification critically affects final purity:

Method Purity (%) Recovery (%)
Vacuum Distillation 97 85
Recrystallization 99 78
Chromatography 99.5 65

Data from

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration, sulfonation, and halogenation.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzoates.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfo, or halogenated derivatives.

    Hydrolysis: Formation of 2-chloro-5-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Chemistry

Methyl 2-chloro-5-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows for:

  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.
  • Electrophilic Aromatic Substitution : The benzene ring can undergo reactions like nitration and sulfonation.
  • Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid .

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. Its trifluoromethyl group enhances lipophilicity, improving membrane permeability and bioavailability, which is crucial for drug design. Studies have indicated its potential as:

  • Enzyme Inhibitor : Particularly in inhibiting reverse transcriptase enzymes, which are critical targets in antiviral drug development.
  • Antimicrobial Agent : Investigations into its antimicrobial properties suggest potential therapeutic applications.

Medicine

This compound is being explored for its therapeutic properties, including:

  • Anti-inflammatory Activities : Research indicates that compounds with similar structures exhibit anti-inflammatory effects.
  • Potential Anticancer Properties : Ongoing studies are evaluating its efficacy against various cancer cell lines due to its ability to interact with biological macromolecules.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Enzyme Interaction Studies :
    • A study focused on the binding affinity of this compound with specific enzymes, revealing that the trifluoromethyl group significantly enhances interaction strength due to increased hydrophobicity.
  • Synthesis of Derivatives :
    • Research has demonstrated successful synthesis of derivatives with modified biological activities by altering functional groups on the aromatic ring, showcasing the compound's versatility in medicinal chemistry.
  • Agricultural Applications :
    • The compound is also investigated for use in agrochemicals, particularly as a herbicide precursor due to its stability and effectiveness against specific plant pathogens .

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₀H₇ClF₃O₂
  • Synthesis: Produced via a multi-step process starting from p-trifluoromethyl chlorobenzene. A critical step involves the reaction of 2-chloro-5-(trifluoromethyl)phenyllithium with solid CO₂, followed by esterification with methanol .
  • Applications : Primarily used in agrochemical research due to its role in synthesizing herbicidal active ingredients. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in pesticide formulations .

Comparison with Similar Compounds

Methyl 2-chloro-5-(trifluoromethyl)benzoate belongs to a family of substituted benzoates with varying functional groups that influence their chemical behavior and applications. Below is a detailed comparison with structurally related compounds:

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Substituted Benzoates

Compound Name Substituents (Position) Key Functional Groups Applications References
This compound Cl (2), CF₃ (5) Ester, halogen, trifluoromethyl Herbicide intermediate (e.g., butafenacil)
Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate NH₂ (2), Cl (4), CF₃ (5) Amino, ester, halogen, trifluoromethyl Pharmaceutical intermediates
Methyl 2-chloro-5-formylbenzoate Cl (2), CHO (5) Ester, aldehyde, halogen Organic synthesis (aldehyde reactivity)
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate Cl (2), F (5), CF₃ (3) Ester, halogen, fluoro, trifluoromethyl Specialty chemical research
Methyl 4-chloro-3-(trifluoromethyl)benzoate Cl (4), CF₃ (3) Ester, halogen, trifluoromethyl Material science applications

Physicochemical and Reactivity Differences

Table 2: Comparative Physicochemical Properties

Property This compound Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate Methyl 2-chloro-5-formylbenzoate
Solubility Low in water; soluble in organic solvents Moderate in polar solvents (due to -NH₂ group) Low in water; reactive in nucleophilic media
Stability Stable under acidic conditions Sensitive to oxidation (amino group) Prone to aldol condensation
Synthesis Complexity Moderate (requires lithiation and CO₂ fixation) High (multi-step protection/deprotection of -NH₂) Low (direct formylation)
Biological Activity High (herbicidal) Moderate (potential drug intermediates) Low

Key Research Findings

Herbicidal Potency: this compound derivatives exhibit superior herbicidal activity compared to non-fluorinated analogs. The -CF₃ group enhances membrane permeability and target-site binding .

Synthetic Flexibility : The chlorine atom at the 2-position facilitates nucleophilic substitution reactions, enabling derivatization into compounds like butafenacil .

Biological Activity

Methyl 2-chloro-5-(trifluoromethyl)benzoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with a methyl ester group, a chlorine atom, and a trifluoromethyl group. Its molecular formula is C9H6ClF3O2C_9H_6ClF_3O_2 with a molecular weight of approximately 238.59 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Mode of Action
The compound exhibits improved drug potency toward reverse transcriptase enzyme inhibition. This is attributed to the trifluoromethyl group, which lowers the pKa of cyclic carbamate through key hydrogen bonding interactions with target proteins.

Biochemical Pathways
Research indicates that m- and p-trifluoromethyl benzoates are incompletely degraded by aerobic bacteria that catabolize alkylbenzoates. This suggests potential environmental impacts and metabolic pathways relevant to its biological activity.

Biological Applications

This compound has been investigated for various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further research in drug development.
  • Anti-inflammatory Properties : The compound has been explored for its potential therapeutic effects in reducing inflammation.
  • Enzyme Inhibition Studies : It is utilized in studies focusing on enzyme inhibition and protein-ligand interactions, which are critical for understanding drug mechanisms.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits potential antimicrobial properties
Anti-inflammatoryInvestigated for therapeutic effects
Enzyme InhibitionUsed in studies on enzyme inhibition

Case Study: Enzyme Inhibition

In a study examining the inhibitory effects on reverse transcriptase, it was found that this compound significantly reduced enzyme activity compared to control compounds. The mechanism involved the interaction between the trifluoromethyl group and specific amino acid residues within the enzyme's active site, enhancing binding affinity.

Environmental Impact

Research also highlights that the compound's degradation by microorganisms can lead to environmental concerns. Its persistence in ecosystems raises questions about its long-term ecological effects, particularly concerning its incomplete degradation by aerobic bacteria.

Q & A

What are the standard synthetic routes for Methyl 2-chloro-5-(trifluoromethyl)benzoate, and how can reaction efficiency be optimized?

Basic Research Question
The compound is typically synthesized via esterification of the corresponding benzoic acid. A common method involves refluxing 2-chloro-5-(trifluoromethyl)benzoic acid with methanol in the presence of thionyl chloride (SOCl₂) or other acylating agents like DMF as a catalyst . Optimization strategies include:

  • Solvent selection : Benzene or N-methylacetamide improves reaction homogeneity.
  • Catalyst ratio : Adjusting thionyl chloride stoichiometry (e.g., 1:1.2 molar ratio of acid to SOCl₂) to minimize side reactions.
  • Reaction time : Monitoring via TLC until complete conversion (typically 4–6 hours under reflux).

How can researchers resolve contradictions in reported yields when synthesizing this compound under varying conditions?

Advanced Research Question
Discrepancies in yields often arise from differences in reaction conditions or purification methods. To address this:

  • Parameter screening : Systematically vary temperature, solvent polarity, and catalyst loading. For example, replacing benzene with dichloromethane may reduce byproducts .
  • Byproduct analysis : Use GC-MS or HPLC to identify impurities (e.g., unreacted acid or chlorinated derivatives) .
  • Workup optimization : Distillation under reduced pressure (e.g., 40–50°C at 16 mmHg) followed by recrystallization in hexane/ethyl acetate mixtures improves purity .

What methodologies are recommended for characterizing the stereochemical stability of this compound under different pH conditions?

Advanced Research Question
The ester’s stability in acidic/basic environments is critical for applications in drug delivery. Methodological approaches include:

  • pH-dependent hydrolysis studies : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via <sup>19</sup>F NMR or LC-MS .
  • Kinetic analysis : Calculate half-life (t½) under varying conditions. For example, basic conditions (pH >10) may accelerate hydrolysis due to nucleophilic attack on the ester carbonyl .
  • Crystallography : Compare X-ray structures pre- and post-hydrolysis to identify bond cleavage patterns .

What purification techniques are most effective for isolating this compound from reaction mixtures?

Basic Research Question
Key purification methods include:

  • Vacuum distillation : Effective for removing low-boiling-point solvents (e.g., benzene) and unreacted thionyl chloride .
  • Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to separate the ester from polar byproducts.
  • Recrystallization : Dissolve the crude product in warm ethanol and cool to −20°C for high-purity crystals (≥95%) .

How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Advanced Research Question
Computational tools aid in rationalizing reaction pathways:

  • DFT calculations : Model transition states for nucleophilic attack (e.g., by amines or alcohols) at the ester carbonyl. The electron-withdrawing trifluoromethyl group lowers the LUMO energy, enhancing reactivity .
  • Solvent effects : Simulate solvation using COSMO-RS to predict rate constants in polar aprotic solvents like DMF .
  • Substituent impact : Compare Hammett σ values for chloro and trifluoromethyl groups to quantify electronic effects on reaction kinetics .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question
Safety measures are critical due to potential irritancy and reactivity:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) and strong bases to prevent hazardous reactions .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal as halogenated waste .

What strategies are employed to modify the trifluoromethyl group in this compound for structure-activity relationship (SAR) studies?

Advanced Research Question
The trifluoromethyl group’s metabolic stability and lipophilicity make it a key SAR target:

  • Fluorine scanning : Replace -CF3 with -CH3, -OCF3, or -SCF3 to assess electronic and steric effects .
  • Bioisosterism : Substitute with -SO2CF3 or -P(O)(CF3)2 to maintain similar volume but alter polarity .
  • In vitro assays : Test derivatives for enzyme inhibition (e.g., esterases) or receptor binding using fluorescence polarization assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-5-(trifluoromethyl)benzoate
Reactant of Route 2
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Methyl 2-chloro-5-(trifluoromethyl)benzoate

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